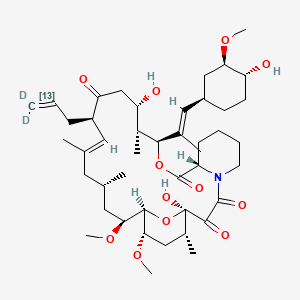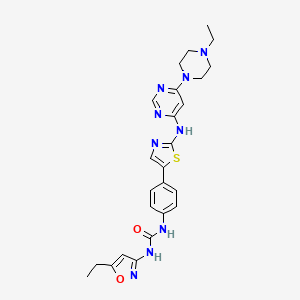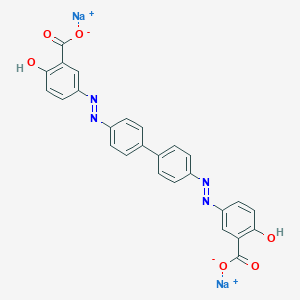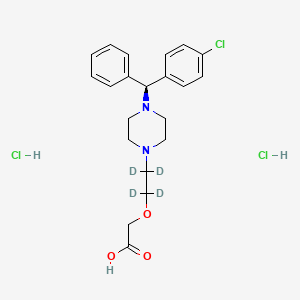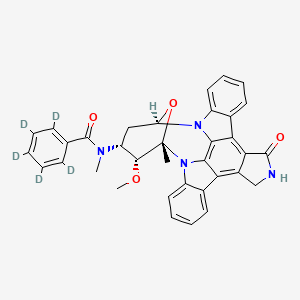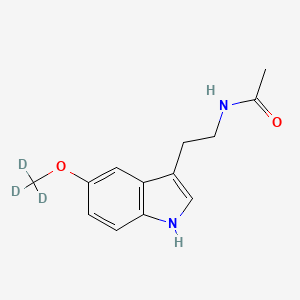
Melatonin Methoxy-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melatonin Methoxy-d3 is a deuterated form of melatonin, a methoxy indolamine compound primarily synthesized and secreted from the pineal gland of humans and other mammals at night in response to darkness . This molecule is derived from serotonin, a specialized product of the amino acid tryptophan . This compound is used in scientific research to study the pharmacokinetics and metabolism of melatonin due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Melatonin Methoxy-d3 involves the incorporation of deuterium atoms into the methoxy group of melatonin. One common method is the hydrogen-deuterium exchange reaction, where melatonin is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium . The reaction typically requires a deuterated solvent and a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Melatonin Methoxy-d3 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of the methoxy group to a hydroxyl group.
Substitution: Substitution reactions can occur at the methoxy group, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions often require nucleophilic reagents and catalysts to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: The major products are AFMK and AMK, which are further metabolized in the liver.
Reduction: The major product is the hydroxylated form of melatonin.
Substitution: The major products depend on the substituent introduced during the reaction.
科学研究应用
Melatonin Methoxy-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of melatonin.
作用机制
Melatonin Methoxy-d3 exerts its effects through several mechanisms:
Molecular Targets: Melatonin primarily acts on G-protein coupled receptors MT1 and MT2, which are involved in regulating circadian rhythms and sleep-wake cycles.
Pathways Involved: The compound influences various signaling pathways, including those related to antioxidant defense, immune modulation, and apoptosis.
相似化合物的比较
Similar Compounds
- N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK)
- N1-acetyl-5-methoxykynuramine (AMK)
- N-acetylserotonin
- Serotonin
- 5-hydroxytryptophan
- N-acetyltryptophan
Uniqueness
Melatonin Methoxy-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
235.30 g/mol |
IUPAC 名称 |
N-[2-[5-(trideuteriomethoxy)-1H-indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i2D3 |
InChI 键 |
DRLFMBDRBRZALE-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC=C2CCNC(=O)C |
规范 SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


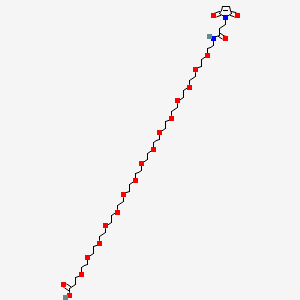

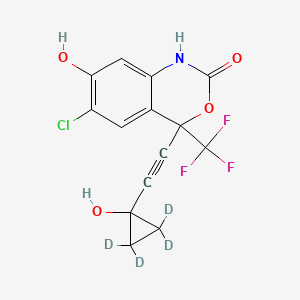
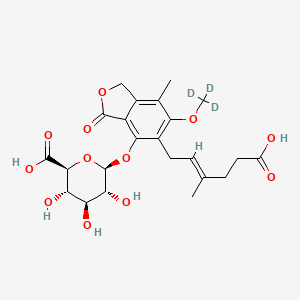
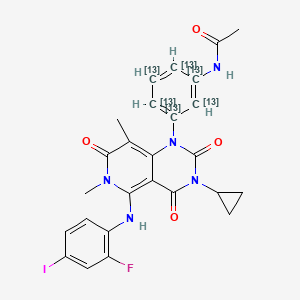
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)

